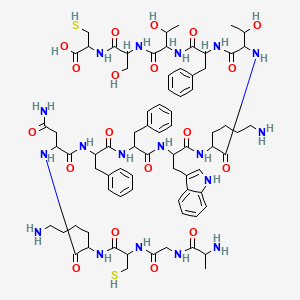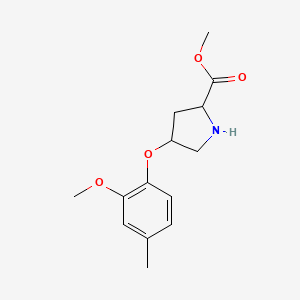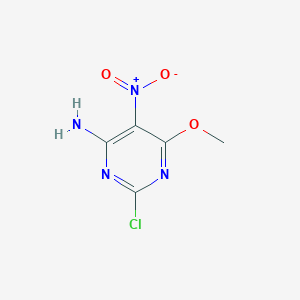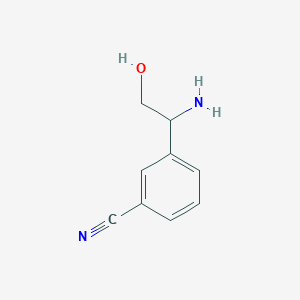
7,3'-Dihydroxy-5'-methoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dihydroxy-5’-methoxyisoflavone typically involves the use of 5,7-dihydroxyisoflavones as starting materials. A common synthetic route includes the protection of the 7-hydroxy group using dimethylcarbamoylchloride, followed by aminomethylation with formaldehyde aminals . The reaction conditions often involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: the compound can be extracted from natural sources such as the rhizomes of Polygonatum kingianum . The extraction process typically involves the use of silica gel column chromatography and gradient elution with a mixture of chloroform and methanol .
Chemical Reactions Analysis
Types of Reactions: 7,3’-Dihydroxy-5’-methoxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of 7,3’-Dihydroxy-5’-methoxyisoflavone include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7,3’-Dihydroxy-5’-methoxyisoflavone can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7,3’-Dihydroxy-5’-methoxyisoflavone has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a synthetic precursor for other compounds . In biology and medicine, it has shown moderate activity against renal, melanoma, and breast cancer cell lines, suggesting potential anticancer properties . Additionally, it may have synergistic effects with other anticancer drugs . The compound is also used in pharmacological research to study its effects on various biochemical pathways .
Mechanism of Action
The mechanism of action of 7,3’-Dihydroxy-5’-methoxyisoflavone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cell proliferation and apoptosis . The compound’s ability to inhibit certain enzymes and receptors makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7,3’-Dihydroxy-5’-methoxyisoflavone include other isoflavones such as 5,7-dihydroxy-4’-methoxyisoflavone and 3’,5-dihydroxy-4’-methoxyisoflavone . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 7,3’-Dihydroxy-5’-methoxyisoflavone apart from other similar compounds is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities . This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-12-5-9(4-11(18)6-12)14-8-21-15-7-10(17)2-3-13(15)16(14)19/h2-8,17-18H,1H3 |
InChI Key |
CJAXVEMKKDGDQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)

amine](/img/structure/B12107553.png)

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)



![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

